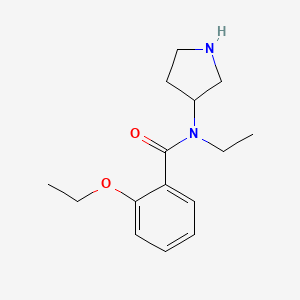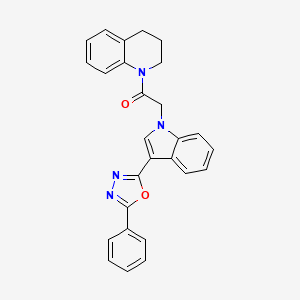
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H20F3N5O and its molecular weight is 379.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to "1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea." For instance, studies have been conducted on the reaction of similar urea derivatives with methyl iodide, leading to the identification of specific regio-isomers and their structural elucidation using X-ray crystallography (S. Jung et al., 2008). These findings contribute to a deeper understanding of the molecular structure and stability of related compounds.
Anticancer and Anti-angiogenic Properties
Research on derivatives of pyrimidinyl piperidine has demonstrated potential anticancer and anti-angiogenic effects. Novel compounds synthesized from similar structures have shown significant inhibition of in vivo angiogenesis and exhibited promising DNA cleavage activities, which are crucial for anticancer properties (Vinaya Kambappa et al., 2017). These studies suggest the therapeutic potential of these compounds in cancer treatment by targeting the formation of blood vessels and interacting with DNA.
Molecular Interaction and Stability
Further research into ureidopyrimidinones, closely related to the target compound, has revealed their strong dimerization capabilities through quadruple hydrogen bonding. This dimerization contributes to the high stability of these molecules, making them useful building blocks for supramolecular chemistry (F. H. Beijer et al., 1998). The understanding of these molecular interactions is essential for designing more efficient and stable compounds for various applications.
Pharmacokinetics and Metabolic Pathways
Studies on related antineoplastic tyrosine kinase inhibitors have detailed the metabolic pathways and pharmacokinetics in chronic myelogenous leukemia patients. The identification of main metabolites and the pathways through which these compounds are processed in the human body are crucial for the development of effective therapeutic agents (Aishen Gong et al., 2010). These insights help in understanding the drug's behavior in vivo, leading to better dosing and efficacy.
Eigenschaften
IUPAC Name |
1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)14-3-1-4-15(11-14)25-17(27)24-12-13-5-9-26(10-6-13)16-22-7-2-8-23-16/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOZJXAKQZYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2858043.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2858046.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858048.png)
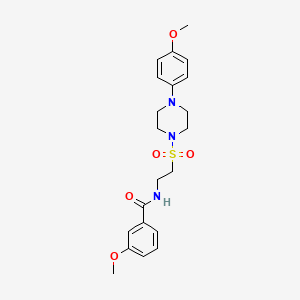

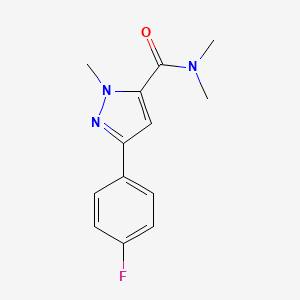
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(1Z)-{[(4-chlorophenyl)methoxy]amino}methylidene]thiourea](/img/structure/B2858052.png)
![N-(3-methylbutyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2858053.png)
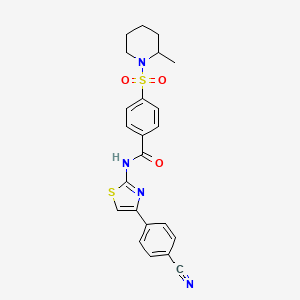
![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
![methyl 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-sulfonyl}benzoate](/img/structure/B2858058.png)
